molecular formula C11H17N3O2 B6500960 N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014049-82-1

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6500960
CAS No.: 1014049-82-1
M. Wt: 223.27 g/mol
InChI Key: HPRIDEMTXLTDRF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities

Properties

IUPAC Name

N-cyclopentyl-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14-7-9(11(13-14)16-2)10(15)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRIDEMTXLTDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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